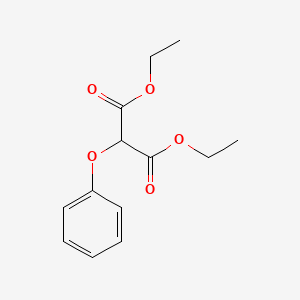

1,3-Diethyl 2-phenoxypropanedioate

Description

General Overview of Malonic Ester Chemistry and its Synthetic Utility

The malonic ester synthesis is a classic and versatile method in organic chemistry for the preparation of carboxylic acids. wikipedia.orgchemistrysteps.com It utilizes a malonic ester, most commonly diethyl malonate, as a starting material. patsnap.com The key to the synthetic utility of malonic esters lies in the acidity of the α-hydrogens located on the methylene (B1212753) group positioned between the two carbonyl groups. chemistrysteps.comlibretexts.org These hydrogens can be readily removed by a moderately strong base, such as sodium ethoxide, to form a stable enolate. libretexts.orgorganicchemistrytutor.com This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, most notably with alkyl halides. libretexts.org

The general sequence of the malonic ester synthesis involves three key steps:

Deprotonation: A base is used to remove an α-hydrogen, forming the enolate. organicchemistrytutor.com

Alkylation: The enolate attacks an electrophile, typically an alkyl halide, in an SN2 reaction to form an alkylated malonic ester. organicchemistrytutor.com This step can be repeated to introduce a second, different alkyl group. chemistrysteps.com

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, usually under acidic or basic conditions, followed by heating. The resulting β-dicarboxylic acid is unstable and readily undergoes decarboxylation (loss of CO₂) to yield a substituted acetic acid. organicchemistrytutor.com

This synthetic strategy allows for the preparation of a wide array of monosubstituted and disubstituted acetic acids, which are valuable intermediates in the synthesis of more complex molecules. wikipedia.org The malonic ester synthesis has found applications in the production of various compounds, including barbiturates and other pharmaceuticals. wikipedia.org

Significance of Aryloxy-Substituted Malonates in Chemical Research

The introduction of an aryloxy group onto the malonate framework significantly expands its synthetic potential. Aryloxy-substituted malonates serve as valuable intermediates in the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. nih.govresearchgate.net The presence of the aryloxy group can influence the reactivity of the malonate, and the aromatic ring itself can be a site for further functionalization.

Research has demonstrated the utility of aryloxy substituents in various chemical transformations. For instance, aryloxy groups can act as directing groups or stabilizing moieties in catalytic reactions. Moreover, the cleavage of the ether linkage can provide a route to phenols or other oxygenated aromatic compounds. The incorporation of an aryloxy group into a malonate structure provides a synthetically versatile platform for the construction of diverse and often biologically active molecules. researchgate.net For example, aryloxy phthalides, which can be synthesized from related precursors, are important intermediates in the synthesis of natural products and pharmaceuticals. researchgate.net

Research Landscape and Foundational Studies on 1,3-Diethyl 2-Phenoxypropanedioate

While the general principles of malonic ester synthesis and the significance of aryloxy-substituted compounds are well-established, the specific research landscape for this compound is more focused. Foundational studies on this compound would likely involve its synthesis and subsequent use as a building block in more complex syntheses.

The synthesis of this compound would typically involve the reaction of diethyl malonate with a phenoxy-containing electrophile or the reaction of a phenoxide with a suitable halosubstituted malonic ester. Once synthesized, its chemical reactivity can be explored. The presence of the phenoxy group at the α-position influences the acidity of the remaining α-hydrogen and the steric environment around the reactive center.

Detailed research findings would focus on the specific reaction conditions required for its synthesis, its purification and characterization (e.g., via NMR spectroscopy, mass spectrometry), and its utility in subsequent chemical transformations. For example, it could be a precursor for the synthesis of α-phenoxy carboxylic acids through hydrolysis and decarboxylation. The Krapcho decarboxylation is a relevant reaction for mono-substituted malonic esters, which involves heating in a dipolar aprotic solvent with water and sometimes a salt to yield the corresponding monoester. researchgate.net

The following table outlines the key properties of the compounds discussed:

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-phenoxypropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-3-16-12(14)11(13(15)17-4-2)18-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNYBTKCSIVYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297358 | |

| Record name | 1,3-Diethyl 2-phenoxypropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4525-70-6 | |

| Record name | 1,3-Diethyl 2-phenoxypropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4525-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethyl 2-phenoxypropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Potential of 1,3 Diethyl 2 Phenoxypropanedioate

Reactivity of the Active Methylene (B1212753) Group

The methylene group (CH₂) in diethyl malonate is considered "active" because the α-hydrogens are acidic (pKa ≈ 13 in DMSO) and can be easily removed by a base. libretexts.org This acidity stems from the ability of the two adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. In 1,3-diethyl 2-phenoxypropanedioate, the presence of the phenoxy group on the α-carbon modifies this reactivity, but the fundamental principles of enolate formation and subsequent reactions remain central to its chemistry.

Nucleophilic Substitutions and Alkylation Reactions

The enolate derived from this compound is a potent nucleophile and readily participates in bimolecular nucleophilic substitution (SN2) reactions with various electrophiles, most commonly alkyl halides. libretexts.orgnih.gov This process, known as alkylation, is a cornerstone of the malonic ester synthesis and allows for the formation of new carbon-carbon bonds at the α-position. libretexts.org

The general mechanism involves two principal steps:

Enolate Formation: A base, such as sodium ethoxide (NaOEt), abstracts the acidic α-proton to form a resonance-stabilized enolate ion. libretexts.org

Nucleophilic Attack: The enolate anion then attacks an alkyl halide in an SN2 fashion, displacing the halide and forming an α-substituted derivative. libretexts.orgscribd.com

The reaction is most efficient with primary and secondary alkyl halides. libretexts.org Tertiary halides are generally unsuitable as they tend to favor elimination reactions. libretexts.org The presence of the phenoxy group may introduce steric hindrance, potentially influencing the rate of alkylation compared to unsubstituted diethyl malonate, favoring attack at less hindered positions in cases of multifunctional electrophiles. libretexts.org

| Reactant 1 (Enolate Source) | Base | Electrophile (R-X) | Product | Reaction Type |

| This compound | Sodium Ethoxide | Methyl Iodide | 1,3-Diethyl 2-methyl-2-phenoxypropanedioate | SN2 Alkylation |

| This compound | Potassium Carbonate | Benzyl Bromide | 1,3-Diethyl 2-benzyl-2-phenoxypropanedioate | SN2 Alkylation |

| This compound | Sodium Hydride | 1,4-Dibromobutane | Diethyl 1-phenoxycyclopentane-1,2-dicarboxylate | Intramolecular SN2 Alkylation |

Condensation Reactions (e.g., Knoevenagel-type condensations)

This compound can act as the active methylene component in Knoevenagel condensations. This reaction involves the nucleophilic addition of the enolate to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), which is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the carbonyl reactant. wikipedia.orgamazonaws.com

The general mechanism proceeds as follows:

The basic catalyst removes a proton from the α-carbon of the phenoxymalonate ester, forming an enolate.

The enolate attacks the carbonyl carbon of the aldehyde or ketone.

A subsequent dehydration step eliminates a molecule of water, resulting in the formation of a new carbon-carbon double bond. wikipedia.org

This reaction is a powerful tool for C-C bond formation and is utilized in the synthesis of various complex molecules and intermediates. nih.govnih.gov The products are often highly functionalized alkenes.

| Active Methylene Compound | Carbonyl Compound | Catalyst | Product |

| This compound | Benzaldehyde | Piperidine/Acetic Acid | Diethyl 2-phenoxy-3-phenylpropenedioate |

| This compound | Cyclohexanone | TiCl₄/Pyridine (B92270) | Diethyl 2-(cyclohexylidene)-2-phenoxypropanedioate |

| This compound | Acetaldehyde | L-Proline | Diethyl 2-phenoxy-3-methylpropenedioate |

Michael Additions

The enolate of this compound can serve as a Michael donor in Michael addition reactions. This reaction involves the 1,4-nucleophilic addition of the stabilized carbanion to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgopenstax.org This conjugate addition is a highly efficient method for forming C-C bonds and creating 1,5-dicarbonyl compounds or related structures. openstax.orgspcmc.ac.in

The mechanism involves the attack of the enolate at the β-carbon of the α,β-unsaturated system, which is rendered electrophilic by the electron-withdrawing nature of the conjugated carbonyl group. openstax.org The reaction is typically carried out in the presence of a catalytic amount of base. spcmc.ac.in A wide range of α,β-unsaturated compounds can function as Michael acceptors, including enones, enals, α,β-unsaturated esters, nitriles, and nitro compounds. wikipedia.orgopenstax.org

| Michael Donor | Michael Acceptor | Base Catalyst | Product |

| This compound | Methyl Vinyl Ketone | Sodium Ethoxide | Diethyl 2-phenoxy-2-(3-oxobutyl)propanedioate |

| This compound | Acrylonitrile | Triethylamine | Diethyl 2-(2-cyanoethyl)-2-phenoxypropanedioate |

| This compound | Diethyl Fumarate | Sodium Methoxide | Tetraethyl 3-phenoxypropane-1,1,2,2-tetracarboxylate |

Reactions Involving the Ester Functionalities

The two diethyl ester groups in this compound are susceptible to characteristic ester reactions, primarily hydrolysis, decarboxylation, and transesterification. These transformations provide pathways to different functional groups, significantly broadening the synthetic utility of the parent molecule.

Hydrolysis and Decarboxylation Pathways

The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions.

Base-promoted hydrolysis (saponification) followed by acidification yields the dicarboxylic acid, 2-phenoxypropanedioic acid (phenoxymalonic acid).

Acid-catalyzed hydrolysis using strong acids like aqueous HBr or HCl also yields the dicarboxylic acid. nih.gov

Substituted malonic acids, such as phenoxymalonic acid, are often thermally unstable. Upon heating, they readily undergo decarboxylation (loss of CO₂) to yield a monocarboxylic acid. masterorganicchemistry.com This process proceeds through a cyclic transition state and results in the formation of 2-phenoxypropanoic acid. masterorganicchemistry.com In some cases, vigorous hydrolysis conditions can lead directly to the decarboxylated product without isolation of the intermediate malonic acid. nih.govbeilstein-journals.org For instance, vigorous hydrolysis of diethyl 2-(perfluorophenyl)malonate with a mixture of HBr and acetic acid resulted in the formation of 2-(perfluorophenyl)acetic acid directly. nih.gov

This hydrolysis and subsequent decarboxylation sequence is a key part of the malonic ester synthesis, which transforms an alkyl halide into a carboxylic acid with two additional carbon atoms. libretexts.org

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, the ethyl groups can be replaced by other alkyl or aryl groups by reacting the diester with a different alcohol in the presence of an acid or base catalyst.

For example, reacting this compound with an excess of methanol and a catalytic amount of sulfuric acid or sodium methoxide would lead to the formation of 1,3-dimethyl 2-phenoxypropanedioate. Similarly, reaction with bulkier alcohols can introduce different ester functionalities. Transesterification with phenol (B47542), for instance, can yield diphenyl esters, a reaction demonstrated with diethyl oxalate (B1200264) over solid-acid catalysts. researchgate.net This reaction is typically reversible, and driving the equilibrium toward the desired product often requires using the new alcohol as a solvent or removing the displaced ethanol (B145695) from the reaction mixture.

Conversion to other Carboxylic Acid Derivatives

The ester functionalities of this compound are key sites for chemical transformations, allowing for its conversion into a variety of other carboxylic acid derivatives. These reactions typically proceed through nucleophilic acyl substitution, where the ethoxy groups of the diethyl ester are replaced by other nucleophiles.

One of the most fundamental transformations is the hydrolysis of the ester groups to yield 2-phenoxypropanedioic acid. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, involves the use of a hydroxide (B78521) base (e.g., NaOH or KOH) to attack the carbonyl carbon, followed by acidification to protonate the resulting carboxylate. The hydrolysis of structurally similar diesters, such as diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate, has been investigated, revealing potentially complex hydrolysis mechanisms that may involve neighboring group participation or fragmentation pathways, depending on the substrate's structure nih.gov. For instance, studies on diethyl 2-(perfluorophenyl)malonate have shown that hydrolysis can be challenging and may lead to decarboxylation to form the corresponding acetic acid derivative under vigorous conditions beilstein-journals.orgbeilstein-journals.orgnih.gov.

Transesterification offers a route to other esters of 2-phenoxypropanedioic acid. This process involves reacting this compound with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the ethanol that is formed. For example, the transesterification of diethyl oxalate with phenol has been studied using solid-acid catalysts researchgate.net.

The diethyl ester can also be converted to amides by reaction with ammonia or primary or secondary amines. This aminolysis reaction typically requires heating and results in the formation of the corresponding diamide or monoamide ester, depending on the reaction conditions and stoichiometry of the amine used.

Furthermore, reduction of the ester groups can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield the corresponding diol, 2-phenoxy-1,3-propanediol.

The following table summarizes these key conversions:

| Starting Material | Reagents and Conditions | Product | Derivative Class |

| This compound | 1. NaOH (aq), Heat2. H₃O⁺ | 2-Phenoxypropanedioic acid | Dicarboxylic Acid |

| This compound | R'OH, H⁺ or R'O⁻ (catalyst) | 1,3-Dialkyl 2-phenoxypropanedioate | Diester |

| This compound | NH₃ or R'NH₂ or R'₂NH, Heat | 2-Phenoxypropanediamide | Diamide |

| This compound | 1. LiAlH₄, Et₂O2. H₃O⁺ | 2-Phenoxy-1,3-propanediol | Diol |

Reactivity of the Phenoxy Moiety

The phenoxy group in this compound introduces an aromatic ring that can undergo substitution reactions. The nature of these substitutions is dictated by the electronic properties of the phenoxy oxygen.

Electrophilic Aromatic Substitution on the Phenyl Ring

The oxygen atom of the phenoxy group is an activating substituent for electrophilic aromatic substitution (EAS). Its lone pairs of electrons can be donated to the aromatic ring through resonance, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. This activating effect is particularly pronounced at the ortho and para positions relative to the ether linkage.

Common electrophilic aromatic substitution reactions that could be anticipated for this compound include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitrophenoxy derivatives.

Halogenation: Treatment with halogens (e.g., Br₂ in the presence of a Lewis acid catalyst like FeBr₃) would likely result in the formation of ortho- and para-halogenated products.

Friedel-Crafts Alkylation and Acylation: These reactions, involving the introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃), would also be directed to the ortho and para positions. Steric hindrance from the propanedioate moiety might influence the regioselectivity, potentially favoring the para product.

The activating nature of alkoxy groups in EAS is a well-established principle in organic chemistry masterorganicchemistry.com. In the case of phenyl benzoate, which has a similar phenoxy linkage, electrophilic substitution is directed to the phenyl ring of the phenoxy group at the ortho and para positions reddit.com.

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SNAr) on the phenoxy ring of this compound is generally not favored under standard conditions. The phenyl ring is electron-rich due to the oxygen atom, and there is no inherent good leaving group on the ring itself.

For SNAr to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a suitable leaving group (like a halide) chemistrysteps.com. Without such activation, the high energy barrier for the formation of the negatively charged Meisenheimer complex intermediate prevents the reaction from proceeding chemistrysteps.com.

Therefore, for this compound to undergo nucleophilic aromatic substitution on the phenyl ring, it would first need to be functionalized with appropriate activating groups, as discussed in the previous section on electrophilic aromatic substitution. For instance, if a nitro group were introduced at the para position and a halogen at the ortho or another para position relative to the nitro group, the molecule could then become a substrate for SNAr reactions. Recent research has also explored concerted SNAr mechanisms that may not require strong activating groups in all cases, but these are generally for specific substrate classes not directly analogous to this compound nih.gov.

Investigations into Intramolecular Cyclization Reactions

For instance, if the phenoxy ring were to be functionalized with a reactive group, such as a hydroxyl or amino group at the ortho position, an intramolecular transesterification or amidation could occur. This would involve the nucleophilic attack of the ortho substituent on one of the ester carbonyls, leading to the formation of a cyclic ester (a lactone) or a cyclic amide (a lactam), respectively.

Another possibility involves the generation of a reactive intermediate that could undergo cyclization. For example, if the ester were hydrolyzed to the corresponding dicarboxylic acid, subsequent activation of one of the carboxylic acid groups (e.g., conversion to an acid chloride) could facilitate an intramolecular Friedel-Crafts acylation onto the phenoxy ring, leading to the formation of a cyclic ketone.

Research on the cyclization of dianions of related compounds like diethyl 2-oxopropylphosphonate with 1,1-diacylcyclopropanes has demonstrated the formation of spirocyclic compounds researchgate.net. While the reaction conditions and substrates are different, it highlights the potential for malonate-type compounds to participate in complex cyclization cascades.

The following table outlines some hypothetical intramolecular cyclization reactions based on derivatives of this compound:

| Derivative of this compound | Reaction Type | Potential Product |

| 2-(2-Hydroxyphenoxy)propanedioic acid | Intramolecular Esterification (Lactonization) | Dihydro-1,4-benzodioxin-2-one derivative |

| Diethyl 2-(2-aminophenoxy)propanedioate | Intramolecular Amidation (Lactamization) | Dihydro-1,4-benzoxazin-3-one derivative |

| 2-Phenoxypropanedioyl dichloride | Intramolecular Friedel-Crafts Acylation | Indane-1,2-dione derivative |

It is important to note that these are postulated reaction pathways and would require experimental validation.

Mechanistic Insights into Reactions of 1,3 Diethyl 2 Phenoxypropanedioate

Detailed Reaction Mechanisms for Enolate Formation and Alkylation

The presence of two ester groups flanking the α-carbon significantly increases the acidity of the α-hydrogen, making it susceptible to deprotonation by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile, readily participating in alkylation reactions.

Enolate Formation: The formation of the enolate from 1,3-diethyl 2-phenoxypropanedioate is an acid-base reaction. masterorganicchemistry.com A strong base is required to deprotonate the α-carbon effectively. fiveable.me Commonly used bases include sodium ethoxide (NaOEt) and lithium diisopropylamide (LDA). libretexts.org The base abstracts the proton from the carbon atom situated between the two carbonyl groups. masterorganicchemistry.com The resulting anion is stabilized by resonance, delocalizing the negative charge onto the two adjacent oxygen atoms of the carbonyl groups. This delocalization is a key factor in the stability and nucleophilicity of the enolate. masterorganicchemistry.com The phenoxy group, being electron-withdrawing, further contributes to the stabilization of this carbanion.

The general mechanism is as follows:

Deprotonation: A strong base (B⁻) removes the acidic α-hydrogen.

Resonance Stabilization: The resulting carbanion is stabilized by delocalizing the negative charge across the O=C-C-C=O system.

Alkylation: Once formed, the enolate anion acts as a powerful nucleophile. masterorganicchemistry.com The alkylation step proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. fiveable.melibretexts.org The nucleophilic carbon of the enolate attacks an electrophilic alkyl halide, displacing the halide leaving group. youtube.com This reaction results in the formation of a new carbon-carbon bond at the α-position. fiveable.me

The mechanism involves:

Nucleophilic Attack: The enolate's α-carbon attacks the electrophilic carbon of an alkyl halide (R-X).

Transition State: A transition state is formed where the new C-C bond is partially formed and the C-X bond is partially broken.

Displacement: The halide ion (X⁻) is expelled as a leaving group, yielding the α-alkylated product.

The choice of alkylating agent is critical and is generally limited to primary and secondary alkyl halides to avoid competing elimination (E2) reactions. libretexts.org

| Reaction Step | Reagents & Conditions | Key Intermediates |

| Enolate Formation | Strong base (e.g., NaOEt, LDA) in an aprotic solvent. | Resonance-stabilized enolate anion. |

| Alkylation | Primary or secondary alkyl halide (e.g., CH₃I, CH₃CH₂Br). | SN2 transition state. |

Mechanistic Pathways of Hydrolysis and Decarboxylation

Like other malonic ester derivatives, this compound can undergo hydrolysis followed by decarboxylation to yield a carboxylic acid. libretexts.orgmasterorganicchemistry.com This sequence provides a method for synthesizing substituted acetic acids.

Hydrolysis: The first step is the hydrolysis of the two diethyl ester groups. This can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) (NaOH), followed by an acidic workup, converts the diester into a dicarboxylate salt. Protonation then yields 2-phenoxypropanedioic acid (also known as phenoxymalonic acid).

Acid-Catalyzed Hydrolysis: Heating the diester in the presence of a strong acid (e.g., H₂SO₄ or HCl) and water also yields the corresponding dicarboxylic acid. youtube.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com

Decarboxylation: The resulting 2-phenoxypropanedioic acid is a type of malonic acid, which is a β-dicarboxylic acid. Such compounds are thermally unstable and readily undergo decarboxylation when heated. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a cyclic, six-membered transition state. masterorganicchemistry.com

The mechanism is a concerted process:

The carbonyl oxygen of one carboxyl group abstracts the proton from the other carboxyl group.

Simultaneously, the O-H bond breaks, and its electrons form a new C=C double bond, creating an enol intermediate.

The C-C bond of the decarboxylating group breaks, releasing carbon dioxide (CO₂). masterorganicchemistry.comyoutube.com

The resulting enol intermediate rapidly tautomerizes to the more stable keto form, which in this case is the final product, 2-phenoxyacetic acid. libretexts.org

| Step | Intermediate/Product | Key Features of Mechanism |

| 1. Hydrolysis | 2-Phenoxypropanedioic acid | Cleavage of ester linkages (saponification or acid-catalyzed). |

| 2. Decarboxylation | Enol of 2-phenoxyacetic acid + CO₂ | Concerted pericyclic reaction via a 6-membered cyclic transition state upon heating. |

| 3. Tautomerization | 2-Phenoxyacetic acid | Rapid isomerization of the enol to the stable carboxylic acid. |

Elucidation of Condensation Reaction Mechanisms

The enolate of this compound can act as a nucleophile in various condensation reactions, most notably in reactions analogous to the Knoevenagel condensation. In these reactions, the enolate adds to a carbonyl group of an aldehyde or ketone.

The general mechanism involves:

Enolate Formation: As described previously, a base is used to generate the resonance-stabilized enolate of this compound.

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a proton source (often the conjugate acid of the base used), yielding a β-hydroxy adduct.

Dehydration: Under the reaction conditions, this β-hydroxy compound often undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated product.

The presence of the phenoxy group at the α-position can sterically and electronically influence the rate and outcome of the condensation reaction.

Studies on Catalytic Reaction Pathways

Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving this compound and related compounds.

Acid Catalysis: In some condensation reactions, acid catalysts can be employed. For instance, in reactions with hydrazines to form heterocyclic structures, catalysts like acetic acid or hydrochloric acid can be used. google.com The catalyst protonates the carbonyl group, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazine.

Phase-Transfer Catalysis (PTC): For alkylation reactions, phase-transfer catalysis is a powerful technique. This method is particularly useful when the nucleophile (the enolate, formed with a solid base like K₂CO₃) and the substrate (the alkyl halide in an organic solvent) are in different phases. researchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the enolate anion from the solid or aqueous phase into the organic phase where the reaction can occur. researchgate.net This avoids the need for strictly anhydrous conditions or expensive, strong bases like LDA.

Organocatalysis: In related systems, cinchona alkaloids have been used to catalyze the enantioselective decarboxylation of N-protected piperidinohemimalonates, which are structurally similar to the hydrolyzed form of this compound. researchgate.net This suggests that organocatalytic pathways could potentially be developed for asymmetric transformations involving this substrate, providing enantiomerically enriched products.

| Catalysis Type | Catalyst Example | Application | Mechanism of Action |

| Acid Catalysis | Acetic Acid, HCl google.com | Condensation Reactions | Protonates the electrophile (e.g., carbonyl group), making it more reactive toward the nucleophile. |

| Phase-Transfer Catalysis (PTC) | Quaternary Ammonium Salts researchgate.net | Alkylation | Transports the enolate anion from a solid/aqueous phase to the organic phase to react with the alkyl halide. |

| Organocatalysis | Cinchona Alkaloids researchgate.net | Asymmetric Decarboxylation | Forms a non-covalent complex with the substrate, inducing stereoselectivity in the reaction. |

Applications of 1,3 Diethyl 2 Phenoxypropanedioate As a Synthetic Building Block

Preparation of Substituted Carboxylic Acids

The malonic ester synthesis is a classic and highly effective method for the preparation of carboxylic acids. libretexts.org 1,3-Diethyl 2-phenoxypropanedioate serves as a key reagent in this process, enabling the conversion of alkyl halides into carboxylic acids. libretexts.org The presence of the phenoxy group can influence the reactivity and selectivity of the reactions.

The general strategy involves the deprotonation of the α-carbon of the malonate ester with a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an alkylated malonic ester. Subsequent saponification of the ester groups with a strong base, followed by acidification, yields a dicarboxylic acid. Upon heating, this dicarboxylic acid readily undergoes decarboxylation to afford the desired substituted carboxylic acid. libretexts.orgyoutube.com

The reaction of diethyl bromomalonate with sodium phenoxide has been shown to produce both diethyl monophenoxymalonate and diethyl diphenoxymalonate, with the solvent influencing the product ratio. creighton.edu This highlights the potential for controlling the degree of phenoxylation.

A generalized scheme for the malonic ester synthesis using a diethyl malonate derivative is as follows:

Deprotonation: Formation of the enolate.

Alkylation: Nucleophilic attack on an alkyl halide.

Saponification: Hydrolysis of the ester groups.

Decarboxylation: Loss of carbon dioxide to yield the final carboxylic acid. libretexts.orgyoutube.com

Precursor for Diverse Heterocyclic Frameworks

The reactivity of this compound and its derivatives makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, excluding those with explicit claims of biological activity. The presence of multiple functional groups allows for cyclization reactions to form rings containing heteroatoms such as nitrogen and oxygen.

For instance, derivatives of diethyl malonate can be used to construct complex heterocyclic systems. While not directly involving this compound, the synthesis of substituted creighton.edugoogle.comthiazepino[2,3-h]quinolinecarboxylic acid illustrates the utility of malonic acid derivatives in building fused heterocyclic rings. mdpi.com In this multi-step synthesis, a substituted quinoline (B57606) is modified and ultimately cyclized to form the thiazepine ring system. mdpi.com

Furthermore, the reaction of N-substituted cyanoacetamides with diethyl 2-(ethoxymethylene)malonate, a related malonate derivative, leads to the formation of substituted 2-pyridones, demonstrating the role of malonates in constructing nitrogen-containing heterocycles. researchgate.net The reaction proceeds through a series of conjugate additions and cyclizations. researchgate.net The versatility of cyclopentadienones in Diels-Alder reactions also provides a pathway to diverse heteroatom-containing polycyclic aromatic hydrocarbons, showcasing a broader strategy for heterocyclic synthesis. rsc.org

Role in the Construction of Carbon Skeletons and Functionalized Derivatives

This compound is instrumental in the construction of complex carbon skeletons and the introduction of functional groups. The malonate moiety provides a handle for introducing two-carbon units (after decarboxylation) or retaining the diester functionality for further elaboration.

The alkylation of the malonate, as described in the synthesis of carboxylic acids, is a fundamental method for carbon-carbon bond formation. libretexts.org By choosing appropriate alkyl halides, a wide variety of substituted carbon chains can be appended to the phenoxy-substituted core.

The reaction of chloroethynylphosphonates with 1,3-diethyl 2-(acylamino)propanedioates demonstrates the utility of substituted malonates in creating highly functionalized acyclic structures. researchgate.net Furthermore, the reaction of 1,3-dibromobutane (B89751) with sodio malonic ester can lead to the formation of tetraesters, which can be further transformed into more complex molecules like β-methylpimelic acid. researchgate.net

The use of dithianes, which can be prepared from carbonyl compounds, provides a complementary method for carbon skeleton construction. organic-chemistry.org The deprotonated dithiane acts as an acyl anion equivalent, allowing for the introduction of carbonyl functionality in a masked form. organic-chemistry.org

Utility in Tandem Reaction Sequences and Multicomponent Reactions

The multiple reactive sites within this compound and its derivatives make them ideal candidates for use in tandem reaction sequences and multicomponent reactions, where multiple bonds are formed in a single pot. These strategies offer significant advantages in terms of efficiency and atom economy.

A notable example is the one-pot synthesis of push-pull butadienes from 1,3-diethyl-2-thiobarbituric acid (a related dicarbonyl compound) and propargylic alcohols. mdpi.com This reaction, catalyzed by indium(III) chloride, involves an initial Meyer-Schuster rearrangement of the alcohol to form an enal, which then undergoes a Knoevenagel condensation with the thiobarbituric acid derivative. mdpi.com This tandem sequence efficiently generates complex conjugated systems.

The reaction of diethyl oxomalonate, another related compound, with various reagents showcases its utility in multicomponent reactions. For example, it participates in Baylis-Hillman reactions with acrylates to form multifunctional compounds. wikipedia.org It also reacts with guanidines to produce functionalized imidazolones in high yield. wikipedia.org These examples highlight the potential of malonate-type structures to engage in complex transformations that rapidly build molecular complexity.

Advanced Spectroscopic and Structural Elucidation of 1,3 Diethyl 2 Phenoxypropanedioate

High-Resolution NMR Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 1,3-Diethyl 2-phenoxypropanedioate, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC would be employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the ethyl and phenoxy groups, as well as the methine proton at the C2 position. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. The carbonyl carbons of the ester groups are expected to appear significantly downfield, while the carbons of the phenyl group will have characteristic shifts in the aromatic region.

A complete assignment of the ¹H and ¹³C NMR signals can be achieved using 2D NMR techniques. A Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. Long-range correlations (2-3 bonds) between protons and carbons would be established using a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which is crucial for confirming the connectivity between the phenoxy group, the propanedioate backbone, and the ethyl esters.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| C=O | - | ~168 | - | Ester carbonyl |

| O-CH-C | ~5.0 | ~75 | Singlet | Methine proton |

| Phenyl C1' (ipso) | - | ~155 | - | Carbon attached to oxygen |

| Phenyl C2'/C6' | ~6.9 | ~115 | Doublet | Ortho protons/carbons |

| Phenyl C3'/C5' | ~7.3 | ~130 | Triplet | Meta protons/carbons |

| Phenyl C4' | ~7.0 | ~122 | Triplet | Para proton/carbon |

| O-CH₂ | ~4.2 | ~62 | Quartet | Methylene (B1212753) of ethyl group |

| CH₃ | ~1.2 | ~14 | Triplet | Methyl of ethyl group |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared and Raman Spectroscopic Analysis for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically appearing in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would likely produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The presence of the phenyl group will also give rise to characteristic C=C stretching bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the phenyl ring would be expected to produce a prominent band.

Interactive Data Table: Expected IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C=O (ester) | Stretching | 1730-1750 | 1730-1750 | Strong (IR), Weak (Raman) |

| C-O (ester) | Stretching | 1000-1300 | 1000-1300 | Strong (IR) |

| C-O (ether) | Stretching | 1000-1250 | 1000-1250 | Strong (IR) |

| Aromatic C-H | Stretching | >3000 | >3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H | Stretching | <3000 | <3000 | Medium (IR), Medium (Raman) |

| Aromatic C=C | Stretching | 1400-1600 | 1400-1600 | Medium-Strong (IR & Raman) |

X-ray Crystallography of Stable Derivatives or Related Compounds

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. While a crystal structure for this compound itself is not readily found in public databases, analysis of stable derivatives or closely related compounds can offer significant insights into its likely solid-state conformation. For instance, the crystal structures of other diethyl esters or compounds containing a phenoxy moiety can provide expected values for bond lengths and angles. Such studies on related molecules have shown that the ester groups can adopt various orientations relative to the central carbon, and the phenoxy group's orientation is influenced by crystal packing forces.

Conformational Analysis through Spectroscopic and Diffraction Methods

Spectroscopic methods like Nuclear Overhauser Effect (NOE) NMR spectroscopy can be used to probe through-space interactions between protons, providing information about their spatial proximity and thus the molecule's conformation in solution. By combining experimental NOE data with computational modeling, a detailed picture of the preferred solution-state conformation can be developed.

Theoretical and Computational Studies on 1,3 Diethyl 2 Phenoxypropanedioate Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide insights into a molecule's stability, reactivity, and other key chemical properties. For 1,3-diethyl 2-phenoxypropanedioate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in its computational characterization. ijcce.ac.ir

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. ijcce.ac.ir

Other reactivity descriptors that can be calculated from DFT include ionization potential, electron affinity, chemical hardness, and electronegativity. ijcce.ac.ir The molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, the oxygen atoms of the carbonyl and phenoxy groups are expected to be electron-rich (nucleophilic), while the hydrogen atoms on the central carbon and the ethyl groups would be relatively electron-poor (electrophilic).

Illustrative Data Table: Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |

| Chemical Hardness | 3.15 eV | Resistance to change in electron distribution. |

| Electronegativity | 4.35 eV | Measure of the ability to attract electrons. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Computational Modeling of Reaction Transition States and Pathways

Understanding how this compound participates in chemical reactions requires the modeling of reaction pathways and the identification of transition states. mit.edu Transition state theory is a fundamental concept that helps in predicting the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. numberanalytics.com

Computational methods, particularly DFT, can be used to map the potential energy surface (PES) of a reaction involving this compound. numberanalytics.comfiveable.me This involves calculating the geometries and energies of the reactants, products, and any intermediates, as well as locating the transition state structure. nih.gov Techniques like the nudged elastic band (NEB) or the dimer method can be employed to optimize transition state structures. numberanalytics.com

For instance, in a hydrolysis reaction of this compound, computational modeling could elucidate the mechanism, whether it proceeds through a concerted or stepwise pathway, and calculate the activation energy barrier. nih.gov This information is critical for understanding the reaction kinetics and for designing catalysts that could lower the energy barrier and accelerate the reaction. mit.edunih.gov

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Acid-Catalyzed Hydrolysis | 0.0 | 25.8 | -15.2 | 25.8 |

| Base-Catalyzed Hydrolysis | 0.0 | 18.5 | -15.2 | 18.5 |

Note: The values in this table are for illustrative purposes to show how computational modeling can be used to compare different reaction pathways.

Conformational Landscape Analysis and Energetic Considerations

The flexibility of the ethyl and phenoxy groups in this compound means that the molecule can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand how conformational changes might influence the molecule's properties and reactivity. dntb.gov.uaualberta.ca

Computational methods can be used to systematically explore the conformational landscape by rotating the rotatable bonds and calculating the energy of each resulting conformer. ualberta.ca This process generates a potential energy surface that reveals the low-energy conformers (local minima) and the energy barriers for interconversion between them. For esters, it has been shown that different conformers, such as anti and gauche, can coexist. dntb.gov.ua The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.

The identification of the most stable conformer is crucial as it is often the one that participates in chemical reactions. Furthermore, understanding the energy differences between conformers can provide insights into the molecule's spectroscopic properties. mdpi.com

Illustrative Data Table: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle 1 (°C-C-O-C) | Dihedral Angle 2 (°C-O-C-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| A | 178.5 | 179.1 | 0.00 | 65.2 |

| B | 65.2 | 178.8 | 1.25 | 20.1 |

| C | 179.0 | 70.3 | 1.80 | 14.7 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a class of compounds like phenoxypropanedioates, a QSRR model could be developed to predict the reactivity of new derivatives without the need for extensive experimental testing.

The first step in a QSRR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be derived from DFT calculations and can include electronic, steric, and thermodynamic properties. For esters, it has been shown that descriptors related to the charge distribution and dipole moment can be correlated with their properties. nih.gov

Once the descriptors are calculated, statistical methods such as multiple linear regression or partial least squares are used to build a model that correlates the descriptors with an experimentally measured reactivity parameter, such as a reaction rate constant. The resulting QSRR equation can then be used to predict the reactivity of new compounds based on their calculated descriptors.

Illustrative Data Table: Hypothetical QSRR Model for Ester Reactivity

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Log(k) [Observed] | Log(k) [Predicted] |

| Derivative 1 | 6.1 | 2.5 | -3.5 | -3.4 |

| Derivative 2 | 5.9 | 2.8 | -3.1 | -3.2 |

| Derivative 3 | 6.3 | 2.2 | -3.9 | -3.8 |

Note: This table is a simplified, hypothetical example of the data used to build a QSRR model. A real study would involve a larger dataset and more complex statistical analysis.

Future Research Directions and Emerging Paradigms in Phenoxypropanedioate Chemistry

Development of Green Chemistry Approaches for Synthesis and Transformations

The synthesis of phenoxypropanedioates and their derivatives is undergoing a paradigm shift towards more environmentally benign methodologies. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Biocatalysis represents another frontier in the green transformation of propanedioates. nih.govmdpi.com Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operate under mild aqueous conditions, which significantly reduces the carbon footprint of chemical processes. researchgate.netnih.gov Lipases, for example, are crucial for sustainable industrial processes and can be employed for the esterification or hydrolysis of propanedioate esters. researchgate.netmdpi.com Oxidoreductases are also being explored for selective oxidation reactions. mdpi.com The application of biocatalysis can shorten synthetic routes and circumvent the need for protecting groups, which aligns with the principles of atom economy and waste reduction. nih.gov The development of robust enzymes through protein engineering is expanding the substrate scope to include complex and functionalized propanedioate derivatives. nih.govnih.gov

| Green Approach | Key Features | Example Application |

| Phase-Transfer Catalysis (PTC) | Mild reaction conditions, use of inexpensive and safer bases, reduced use of organic solvents, often enhanced by ultrasound. researchgate.netresearchgate.net | Synthesis of phenoxy-ethers from a dihydroxybenzene and ethyl bromoacetate (B1195939) using a multi-site catalyst. researchgate.net |

| Biocatalysis | High selectivity (enantio-, regio-, chemo-), mild aqueous conditions, biodegradable catalysts (enzymes), reduced waste and by-products. nih.govmdpi.com | Selective hydrolysis or transesterification of propanedioate esters using lipases; potential for asymmetric synthesis. researchgate.netmdpi.com |

| Solid-Supported Catalysts | Ease of catalyst separation and reusability, reduced waste streams, potential for use in flow systems. researchgate.net | Dehydrative cyclization of 1,3-diketones using silica (B1680970) gel-supported NaHSO₄ to produce flavones. researchgate.net |

Exploration of Novel Catalytic Systems

The functionalization of the propanedioate scaffold is critically dependent on the development of novel and more efficient catalytic systems. While the synthesis of 1,3-diethyl 2-phenoxypropanedioate itself involves C-O bond formation, much of the research into advanced analogues relies on C-C bond-forming reactions at the central carbon atom of the diethyl malonate precursor.

Palladium- and Copper-catalyzed cross-coupling reactions have become indispensable tools for the α-arylation of diethyl malonate. thieme-connect.denih.gov These methods allow for the introduction of a wide array of aryl and heteroaryl groups, which is fundamental for creating diverse libraries of advanced analogues.

Palladium Catalysis: Systems employing sterically hindered phosphine (B1218219) ligands, such as BrettPhos or P(t-Bu)₃, with a palladium source like Pd(OAc)₂ have proven effective for the coupling of both aryl bromides and chlorides with diethyl malonate. nih.govnih.gov

Copper Catalysis: Milder and more economical copper-based systems have been developed. A notable example involves the use of copper(I) iodide (CuI) with 2-phenylphenol (B1666276) as a ligand, which facilitates the coupling of aryl iodides with diethyl malonate under mild conditions with high functional group tolerance. organic-chemistry.orgcapes.gov.br

Beyond metal catalysis, specialized catalysts for etherification are also being explored. The multi-site phase-transfer catalyst 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octanium dibromide (MPTC) has been shown to be highly effective in synthesizing bis-ether derivatives from dihydroxybenzenes, a reaction directly analogous to the synthesis of phenoxypropanedioates. researchgate.net

| Catalytic System | Reaction Type | Substrates | Key Features |

| CuI / 2-phenylphenol | α-Arylation (C-C coupling) | Diethyl malonate + Aryl iodides | Mild conditions, high functional group tolerance, economical. organic-chemistry.orgcapes.gov.br |

| Pd(OAc)₂ / BrettPhos | α-Arylation (C-C coupling) | Diethyl malonate + Aryl triflates | Effective for complex alkene difunctionalization reactions. nih.gov |

| Pd(OAc)₂ / P(t-Bu)₃ | α-Arylation (C-C coupling) | Diethyl malonate + Aryl bromides/chlorides | Broad scope including electron-rich and sterically hindered aryl halides. nih.gov |

| MPTC / Ultrasound | Etherification (C-O coupling) | 1,3-dihydroxybenzene + Ethyl bromoacetate | High selectivity, enhanced reaction rates, solid-liquid PTC conditions. researchgate.net |

Design and Synthesis of Advanced Analogues with Tunable Reactivity

The 1,3-diethyl propanedioate scaffold is a versatile building block for creating advanced analogues with tailored biological activities and chemical properties. researchgate.netnih.gov By modifying the substituent at the C2 position, researchers can fine-tune the molecule's functionality.

A significant area of research is the synthesis of malonate derivatives as potential therapeutic agents. Studies have shown that novel chalcone (B49325) malonate derivatives exhibit potent antimicrobial and antiviral activities. For instance, certain derivatives have demonstrated excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and significant curative effects against the tobacco mosaic virus (TMV). nih.gov The design of these molecules involves incorporating pharmacologically active moieties (like chalcones) onto the malonate core to modulate their interaction with biological targets, such as the TMV coat protein. nih.gov

The reactivity of the core structure can also be harnessed to build complex heterocyclic systems. The classic malonic ester synthesis allows for mono- or di-alkylation, which, when combined with intramolecular reactions, can lead to the formation of various carbocyclic and heterocyclic rings. nih.govwikipedia.org This tunable reactivity is key to accessing novel chemical scaffolds for drug discovery and materials science. researchgate.netbeilstein-journals.org

| Derivative Class | Synthetic Approach | Tunable Property / Application | Research Finding |

| Chalcone Malonates | Michael addition of diethyl malonate to a chalcone precursor. | Biological Activity | Diethyl [3-(naphthalen-2-yl)-1-(3-nitrophenyl)-3-oxopropyl]propanedioate showed an EC₅₀ of 10.2 µg/mL against Xoo. nih.gov |

| Chalcone Malonates | Michael addition of diethyl malonate to a chalcone precursor. | Biological Activity | A related derivative showed 74.3% curative activity against TMV, superior to the control drug ningnanmycin (B12329754) (53.3%). nih.gov |

| Cycloalkyl Derivatives | Intramolecular dialkylation using a dihalide (Perkin alicyclic synthesis). wikipedia.org | Structural Rigidity | Creation of spirocyclic systems and other constrained structures. youtube.com |

| Heterocyclic Systems | Cyclocondensation with 1,3-dinucleophiles like urea (B33335) or 2-aminopyridine. nih.gov | Pharmacophore Scaffolding | Synthesis of barbituric acids and pyrido[1,2-a]pyrimidine-2,4-diones. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of phenoxypropanedioate and its analogues is poised to benefit significantly from the integration of modern automation and flow chemistry. These platforms offer enhanced control over reaction parameters, improve reproducibility, and accelerate the discovery and optimization of new chemical entities. mt.com

Automated synthesis reactors, such as the Mettler-Toledo EasyMax or Syrris Atlas HD systems, replace traditional round-bottom flasks and allow for precise, unattended control of temperature, dosing, and stirring. mt.comyoutube.com These systems automatically log all experimental data, ensuring high-quality, reproducible results that are essential for process development and scaling. mt.com

For rapid library synthesis and reaction screening, fully automated platforms like the Synple synthesizer are becoming invaluable. sigmaaldrich.com These systems use pre-packaged reagent cartridges to perform a wide range of reactions, including Suzuki couplings, reductive aminations, and amide formations, with minimal manual intervention. sigmaaldrich.com Such technology can be readily applied to the derivatization of the propanedioate core, enabling high-throughput synthesis of analogues for screening. nih.gov Flow chemistry, or continuous manufacturing, offers further advantages by allowing for safe handling of reactive intermediates, efficient heat exchange, and straightforward scaling from the lab to production, representing the future of efficient and sustainable chemical synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-diethyl 2-phenoxypropanedioate, and how can reaction yields be maximized?

- Methodological Answer : A common approach involves nucleophilic substitution of diethyl malonate derivatives. For example, reacting diethyl malonate with phenoxyalkyl halides in the presence of a base (e.g., sodium hydride or triethylamine) under anhydrous conditions. Solvents like dry toluene or THF are typically used, with reflux conditions (8–12 hours) to drive the reaction . Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dry toluene |

| Base | Triethylamine |

| Temperature | Reflux (~110°C) |

| Reaction Time | 8–12 hours |

| Yield optimization may require stoichiometric adjustments (e.g., 1.2 equivalents of phenoxyalkyl halide) and inert atmosphere (N₂/Ar) to prevent hydrolysis. |

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the ester groups (δ ~4.2 ppm for -OCH₂CH₃) and phenoxy aromatic protons (δ ~6.8–7.4 ppm). DEPT-135 can distinguish CH₂/CH₃ groups .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving steric effects from the phenoxy substituent .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks ([M+H]⁺ or [M+Na]⁺).

Advanced Research Questions

Q. How does the electron-withdrawing/donating nature of substituents on the phenoxy ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Substituent effects can be studied via Hammett plots or DFT calculations. For instance:

- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the malonate core, enhancing nucleophilic attack rates.

- Kinetic studies (e.g., monitoring reaction rates via HPLC or UV-Vis) under varying substituents reveal linear free-energy relationships .

Example Data :

| Substituent | Rate Constant (k, s⁻¹) |

|---|---|

| -OCH₃ | 0.12 |

| -NO₂ | 0.45 |

| -H | 0.25 |

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare experimental decomposition temperatures (Td) with DFT-predicted bond dissociation energies.

- Dynamic NMR : Detect conformational flexibility (e.g., rotation of the phenoxy group) that computational models may overlook .

- Solvent Effects : Re-run calculations with explicit solvent models (e.g., COSMO-RS) to account for solvation entropy .

Q. How can this compound serve as a precursor in multicomponent reactions for synthesizing heterocycles?

- Methodological Answer : The malonate core participates in Knoevenagel condensations with aldehydes, followed by cyclization. For example:

- React with benzaldehyde and ammonium acetate to form pyridine derivatives.

- Optimize catalysis: Use piperidine as a base in ethanol at 80°C for 6 hours .

Reaction Scheme :

Malonate + Aldehyde → Knoevenagel Adduct → Cyclization (with NH₄OAc) → Heterocycle

Q. What mechanistic insights explain the compound’s regioselectivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled esters to track acyl-oxygen cleavage pathways.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates.

- DFT Transition-State Analysis : Identify steric hindrance from the phenoxy group as a selectivity driver .

Data Analysis & Troubleshooting

Q. How should researchers interpret conflicting NMR and mass spectrometry data for this compound?

- Methodological Answer :

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., hydrolysis products like phenoxypropanoic acid).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC correlates ¹H-¹³C couplings to confirm ester linkages .

- High-Resolution MS : Rule out adduct formation (e.g., sodium/potassium) that may skew molecular ion identification.

Q. What experimental controls are critical when studying the compound’s catalytic applications?

- Methodological Answer :

- Blank Reactions : Exclude catalysts to confirm the malonate’s intrinsic reactivity.

- Leaching Tests : Filter catalysts mid-reaction to check for homogeneous vs. heterogeneous pathways.

- Isolation of Intermediates : Use quenching agents (e.g., methanol) to trap reactive species for characterization .

Tables for Key Comparisons

Table 1 : Synthesis Methods for Diethyl Propanedioate Derivatives

Table 2 : Spectroscopic Benchmarks

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.2–1.4 (t, 6H, -OCH₂CH₃), δ 4.2 (q, 4H, -OCH₂), δ 6.8–7.4 (m, 5H, Ar-H) |

| ¹³C NMR | δ 167.5 (C=O), δ 62.1 (-OCH₂), δ 14.1 (-CH₃) |

| IR (cm⁻¹) | 1745 (C=O), 1250 (C-O ester) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.